
Furaneol
概要
説明
Furaneol (4-Hydroxy-2,5-dimethyl-3(2H)-furanone, HDMF) is a naturally occurring aroma compound with a caramel-like, fruity odor. It is a key flavor agent in strawberries, pineapples, tomatoes, and thermally processed foods such as coffee, wine, and bread . Its low odor threshold (0.03 mg for taste, 0.1 mg/L for odor) makes it a critical contributor to flavor even at trace concentrations . This compound forms via multiple pathways:
- Maillard reaction during thermal processing of sugars and amino acids .
- Enzymatic release from glycosidic precursors in fruits .
- Microbial biotransformation of fructose-1,6-diphosphate (FDP) by yeast and bacteria .
It is widely used in the food industry for flavoring jams, beverages, and dairy products . Beyond its sensory role, this compound exhibits antioxidant and antimicrobial activities, protecting erythrocyte membranes and inhibiting pathogens like Candida albicans .
準備方法
Furaneol can be synthesized through various methods, including chemical synthesis, the Maillard reaction, and biotechnological processes.
Chemical Synthesis: this compound can be synthesized from sugars, carboxylic acids, and furan derivatives.
Maillard Reaction: This non-enzymatic browning reaction occurs between amino acids and reducing sugars, usually requiring heat. This compound is one of the products formed during this complex series of reactions.
Biotechnological Processes: this compound can also be produced through enzymatic pathways in fruits and microorganisms.
化学反応の分析
Furaneol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
科学的研究の応用
Flavoring Agent in Food Industry
Furaneol is primarily recognized for its flavoring properties. It imparts a pleasant strawberry-like flavor at low concentrations and a caramel-like flavor when concentrated. Its low odor thresholds (0.03 mg for taste and 0.1 mg/L for odor) make it an attractive additive in various food products.
Table 1: Applications of this compound in Food Products
Product Type | Application | Concentration |
---|---|---|
Jams and Jellies | Flavor enhancement | 0.01 - 0.5 mg/L |
Ice Cream | Flavoring | 0.05 - 0.2 mg/L |
Alcoholic Beverages | Aroma and flavoring | 0.02 - 0.1 mg/L |
Sweets | Flavor enhancement | 0.01 - 0.3 mg/L |
This compound's effectiveness as a flavoring agent is attributed to its ability to activate specific odorant receptors, such as the OR5M3 receptor, which plays a crucial role in the perception of caramel flavors .
Antimicrobial Properties
Recent studies have demonstrated this compound's broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This property makes it a potential candidate for use in food preservation and safety.
Case Study: Antimicrobial Effectiveness
In a study assessing the antimicrobial effects of this compound against human pathogenic bacteria, it was found to inhibit the growth of several strains effectively:
- Tested Bacteria : Staphylococcus aureus, Escherichia coli, Salmonella spp.
- Minimum Inhibitory Concentration (MIC) : Ranged from 0.5 to 1 mg/mL depending on the bacterial strain .
Pharmaceutical Applications
This compound has been investigated for its physiological activities beyond flavoring and antimicrobial properties. It has shown potential in protecting erythrocyte membranes from oxidative damage and inhibiting hyperpigmentation.
Table 2: Physiological Effects of this compound
Effect | Description |
---|---|
Antioxidant Activity | Protects against oxidative stress in erythrocytes |
Anti-hyperpigmentation | Inhibits melanin production in skin cells |
Anti-infective Activity | Shows efficacy against microbial infections |
These properties suggest this compound could be developed into therapeutic agents or incorporated into cosmetic formulations aimed at skin health.
Safety and Toxicological Profile
The safety profile of this compound has been extensively studied, indicating that it does not exhibit significant genotoxicity or carcinogenic effects at typical exposure levels used in food applications.
Key Findings on Safety:
作用機序
Furaneol exerts its effects primarily through its interaction with odor receptors. It activates specific receptors, such as OR5M3, which are involved in the perception of sweet and caramel-like aromas . The molecular structure of this compound, including its planar enol-oxo group, is crucial for its sensory properties .
類似化合物との比較
Comparison with Structurally Similar Compounds
Mesifurane (2,5-Dimethyl-4-methoxy-3(2H)-furanone, DMMF)
Structural Differences : Mesifurane is the methylated derivative of Furaneol, with a methoxy (-OCH₃) group replacing the hydroxyl (-OH) at position 4 .
Sotolone (3-Hydroxy-4,5-dimethyl-2(5H)-furanone)
Structural Differences : Sotolone has a hydroxyl group at position 3 and methyl groups at positions 4 and 5, differing in ring substitution from this compound .
Property | This compound | Sotolone |
---|---|---|
Molecular formula | C₆H₈O₃ | C₆H₈O₃ |
Odor threshold (air) | 0.1 µg/m³ | 0.02 µg/m³ |
Key odor profile | Caramel, fruity | Seasoning-like, curry, fenugreek |
Occurrence and Formation :
- Forms via Maillard reaction in soy sauce, fermented foods, and aged wines .
- Detected in Tibetan Qingke Baijiu and green teas .
Homothis compound (5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone)
Structural Differences : Homothis compound has an ethyl group replacing one methyl group in this compound .
Property | This compound | Homothis compound |
---|---|---|
Molecular formula | C₆H₈O₃ | C₇H₁₀O₃ |
Odor threshold | 0.1 mg/L | 0.05 mg/L (estimated) |
Key odor profile | Caramel | Richer, buttery caramel |
Occurrence :
Key Comparative Findings
Odor Potency and Receptor Activation
- This compound activates OR5M3 , a specific odorant receptor, while sotolone targets other receptors .
- Mesifurane’s lower odor threshold (0.02 mg/L) enhances its sensory impact compared to this compound (0.1 mg/L) .
Stability and Extraction Challenges
- This compound’s hydroxyl group increases polarity, making it harder to extract via headspace methods compared to mesifurane .
- Sotolone’s stability in acidic conditions suits fermented beverages, whereas this compound degrades faster .
Industrial Relevance
- This compound dominates flavor formulations due to its versatile caramel note .
- Mesifurane is preferred in premium strawberry flavorings for fresh, floral nuances .
生物活性
Furaneol, also known as 2,5-dimethyl-4-hydroxy-3(2H)-furanone, is a natural compound recognized for its significant biological activities and applications in various fields, particularly in flavor and fragrance industries. This article delves into its biological activity, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is a furan derivative characterized by its sweet, caramel-like aroma reminiscent of strawberries and pineapples. Its chemical structure is represented as follows:
This compound is notable for its low odor threshold, making it a potent flavoring agent in food products.
Biological Activities
This compound exhibits a range of biological activities that have been the subject of various studies. Key areas of research include:
1. Antioxidant Properties:
this compound has been shown to possess antioxidant properties that can inhibit oxidative stress in biological systems. A study indicated that it could potentially protect against oxidative damage in lens tissue, thereby preventing cataract formation .
2. Antimicrobial Activity:
Research has demonstrated that this compound exhibits broad-spectrum antimicrobial activity. It has been found to affect the cell cycle of yeast, arresting it at the S and G2/M phases, which suggests potential as an anti-infective agent .
3. Flavor Enhancement:
this compound is widely used in the food industry due to its flavor-enhancing properties. It plays a crucial role in the aroma profile of various wines, particularly Msalais wines, where its concentration significantly increases during fermentation .
Case Study 1: this compound in Msalais Wines
A comprehensive study analyzed the this compound content in Msalais wines, revealing concentrations ranging from 27.59 ± 0.49 mg/L to 117.60 ± 0.24 mg/L across different samples. The odor activity values (OAVs) indicated that this compound significantly contributes to the aroma and flavor profile of these wines .
Sample Type | This compound Content (mg/L) | OAV |
---|---|---|
Wine A | 27.59 ± 0.49 | >1 |
Wine B | 117.60 ± 0.24 | >1000 |
Case Study 2: Antioxidative Effects
In another study focusing on the antioxidative effects of this compound, it was found to inhibit melanin production and tyrosinase activity induced by α-melanocyte-stimulating hormone, showcasing its potential in cosmetic applications .
The biological activities of this compound can be attributed to its ability to generate reactive oxygen species (ROS) under certain conditions, which may lead to both pro-oxidative and antioxidative effects depending on the environment . This duality suggests that this compound's impact on biological systems can vary significantly based on concentration and context.
Q & A
Basic Research Questions
Q. What are the primary chromatographic and biosensor-based methods for quantifying Furaneol in complex matrices like wines or fruits?
this compound detection typically employs high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for sensitivity and specificity in food matrices . Recent advancements include aptamer-based biosensors (e.g., ISFET biosensors), which offer rapid detection at concentrations as low as 0.1 µM without extensive sample preparation . Key considerations:
- Sample preparation : Enzymatic hydrolysis (e.g., β-glucosidase) to release bound this compound from glycosides .
- Validation : Spike-and-recovery experiments to account for matrix effects in wines or fruits .
Q. How do Maillard reaction and enzymatic pathways contribute to this compound formation during food processing?
this compound is synthesized via:
- Maillard reaction : Thermal degradation of carbohydrates (e.g., d-fructose-1,6-diphosphate) during heating (e.g., grape juice concentration in Msalais wine production) .
- Enzymatic pathways : Release from glycosidic precursors (e.g., this compound glucoside) by β-glucosidases during fermentation . Table 1 summarizes pathway contributions:
Q. What role does UGT85K14 play in this compound glucoside formation in Vitis species?
The UGT85K14 gene encodes a UDP-glucose: this compound glucosyltransferase critical for stabilizing this compound as its glucoside in grapes. This enzyme transfers glucose to this compound’s hydroxyl group, forming an aroma precursor liberated during fermentation . Regulatory factors:
- Expression timing : Correlates with this compound biosynthesis peaks during berry maturation .
- Species specificity : Present in Vitis labrusca hybrids but not all V. vinifera cultivars .
Advanced Research Questions
Q. What experimental approaches can distinguish between Maillard-derived and enzymatically released this compound in fermented products?
To dissect pathway contributions:
- Isotopic labeling : Use ¹³C-labeled d-fructose-1,6-diphosphate to track Maillard-derived this compound .
- Enzyme inhibitors : Apply β-glucosidase inhibitors (e.g., glucono-δ-lactone) during fermentation to block enzymatic release .
- Time-resolved sampling : Monitor this compound levels during thermal vs. fermentation phases (e.g., Msalais models show 27–117 mg/L accumulation post-fermentation) .
Q. How can researchers resolve contradictions in reported this compound concentrations across different studies?
Discrepancies (e.g., 0.3–9 nM in tomatoes vs. 1.5–7 µM in wines) arise from:
- Matrix effects : Lipid-rich tissues require solid-phase microextraction (SPME) for accurate quantification .
- Analytical variability : Cross-validate using dual detection methods (e.g., HPLC + aptamer biosensors) .
- Environmental factors : Control grape quality (sugar content) and storage conditions (pH, temperature) to standardize biosynthesis .
Q. What molecular techniques are used to study this compound's interaction with odorant receptors like OR5M3?
Bidirectional screening in HEK-293 cells expressing 400+ odorant receptor variants identified OR5M3 as this compound-specific. Key steps:
- Dose-response assays : Measure luminescence signals to determine EC₅₀ values (e.g., OR5M3 activation at 10⁻⁶ M) .
- Homology modeling : Predict binding pockets using OR5M3’s tertiary structure to explain this compound’s caramel-like odor encoding .
Q. How can genetic engineering modulate this compound biosynthesis in plants?
Strategies include:
- Overexpression of UGT85K14 : Enhances this compound glucoside storage in grapes, enabling controlled release during fermentation .
- CRISPR targeting : Knock out competing pathways (e.g., sotolone biosynthesis) in strawberries to boost this compound accumulation .
- Promoter engineering : Drive d-fructose-1,6-diphosphate metabolism genes (e.g., F1,6BP aldolase) to favor Maillard precursor availability .
Q. Tables
Table 1. Comparison of this compound Detection Methods
Table 2. Key Genes in this compound Biosynthesis
Gene | Function | Impact on this compound Levels |
---|---|---|
UGT85K14 | Glucosylation of this compound | Stabilizes precursor |
F1,6BPase | Maillard reaction substrate supply | Increases thermal yield |
*Data from . |
特性
IUPAC Name |
4-hydroxy-2,5-dimethylfuran-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAXVXBDKKUCGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C(=C(O1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041517 | |
Record name | 4-Hydroxy-2,5-dimethyl-3(2H)furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Solid, Colourless to white solid; Fruity caramel or burnt pineapple aroma | |
Record name | 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (±)-Furaneol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040594 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1434/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
216 °C | |
Record name | Dimethylhydroxy furanone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 0.315 g/mL at 25 °C, Soluble in oil and ethanol, Soluble in oil; Insoluble in water, Soluble (in ethanol) | |
Record name | Dimethylhydroxy furanone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1434/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
3.3 (Air = 1) | |
Record name | Dimethylhydroxy furanone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.008 mm Hg at 25 °C | |
Record name | Dimethylhydroxy furanone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Beige powder, Colorless crystals | |
CAS No. |
3658-77-3 | |
Record name | Furaneol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3658-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furaneol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003658773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Hydroxy-2,5-dimethyl-3(2H)furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-2,5-dimethylfuran-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYLHYDROXY FURANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20PI8YZP7A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dimethylhydroxy furanone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
77-79 °C, 77 - 78 °C | |
Record name | Dimethylhydroxy furanone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | (±)-Furaneol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040594 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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